2-ethoxy-4,6-diphenylpyrimidine
Overview
Description
2-Ethoxy-4,6-diphenylpyrimidine is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidines are aromatic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. The presence of ethoxy and phenyl groups at positions 2, 4, and 6 respectively, imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
The primary target of 2-ethoxy-4,6-diphenylpyrimidine is utrophin , a dystrophin paralogue . Utrophin upregulation offers a potential therapy for Duchenne muscular dystrophy, a fatal disease caused by the lack of the cytoskeletal protein dystrophin . Another target of this compound derivatives is Aurora kinase A (AURKA) , which plays a crucial role in cell division.
Mode of Action
The compound interacts with its targets, leading to changes in their activity. For instance, certain 4,6-diphenylpyrimidine derivatives have been found to inhibit AURKA activity .
Biochemical Pathways
The biochemical pathways affected by this compound are related to its targets. Inhibition of AURKA can lead to changes in cell cycle progression
Pharmacokinetics
The compound’s physicochemical and adme properties were mentioned as areas for improvement in the development of utrophin modulators .
Result of Action
The molecular and cellular effects of this compound’s action depend on its targets and the specific cellular context. For example, inhibition of AURKA can lead to the accumulation of cells in the G2/M phase of the cell cycle and trigger apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-4,6-diphenylpyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl isourea sulfate with benzaldehyde derivatives under acidic conditions to form the pyrimidine ring. The reaction is carried out at elevated temperatures to facilitate cyclization and subsequent substitution reactions .
Industrial Production Methods: In industrial settings, the production of this compound often involves multi-step processes starting from readily available raw materials such as urea and ethyl isourea sulfate. The intermediate compounds are subjected to cyclization, chlorination, and substitution reactions under controlled conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-4,6-diphenylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyrimidine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The ethoxy and phenyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like phosphorus oxychloride followed by nucleophilic substitution with potassium fluoride.
Major Products Formed:
Oxidation: Pyrimidine oxides.
Reduction: Amines or alcohols.
Substitution: Halogenated pyrimidines or other substituted derivatives.
Scientific Research Applications
2-Ethoxy-4,6-diphenylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
4,6-Diphenylpyrimidine-2-amine: Shares structural similarities but differs in the functional group at position 2.
2-Hydroxy-4,6-diphenylpyrimidine: Contains a hydroxyl group instead of an ethoxy group at position 2.
Uniqueness: 2-Ethoxy-4,6-diphenylpyrimidine is unique due to the presence of the ethoxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and industrial applications .
Properties
IUPAC Name |
2-ethoxy-4,6-diphenylpyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c1-2-21-18-19-16(14-9-5-3-6-10-14)13-17(20-18)15-11-7-4-8-12-15/h3-13H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIWIQLSTXQZTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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